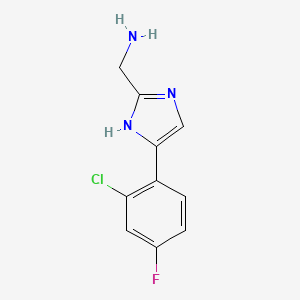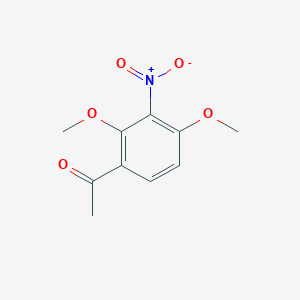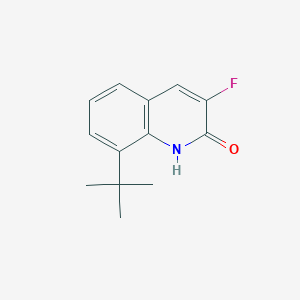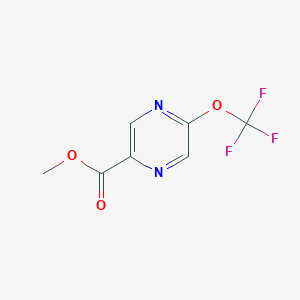
(5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound that features a unique structure combining a substituted phenyl group with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.
Substitution Reactions: The phenyl group is introduced through substitution reactions, where the chlorine and fluorine atoms are added to the aromatic ring.
Final Assembly: The methanamine group is attached to the imidazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Common solvents and reagents used include methanol, sulfuric acid, and thionyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: It can be used as a molecular probe to study biological processes at the cellular level.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals, contributing to the production of various industrial products.
Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism of action of (5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Pyrimidin-2-ylmethanamine: This compound shares a similar methanamine group but has a pyrimidine ring instead of an imidazole ring.
Cyclohexylmethanamine: This compound features a cyclohexyl group instead of a substituted phenyl group.
Uniqueness:
Structural Features: The combination of a substituted phenyl group with an imidazole ring and a methanamine group makes (5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine unique.
Reactivity: The presence of both chlorine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H9ClFN3 |
|---|---|
Molekulargewicht |
225.65 g/mol |
IUPAC-Name |
[5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-3-6(12)1-2-7(8)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI-Schlüssel |
FNMIFPKIJCUPKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)C2=CN=C(N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)



![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)



